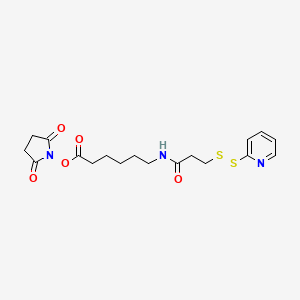

Spdph

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S2/c22-14(10-13-27-28-15-6-3-5-12-20-15)19-11-4-1-2-7-18(25)26-21-16(23)8-9-17(21)24/h3,5-6,12H,1-2,4,7-11,13H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEAAMBIUQLHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166541 | |

| Record name | SPDPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158913-22-5 | |

| Record name | SPDPH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158913225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPDPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Sphingosine-1-Phosphate Signaling in Neuroinflammation: A Technical Guide for Researchers

This guide provides an in-depth exploration of the Sphingosine-1-Phosphate (S1P) signaling pathway and its critical role in the complex landscape of neuroinflammation. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of S1P signaling, its multifaceted involvement in neurological disorders, and the methodologies employed to investigate this pivotal pathway.

Introduction: The Sphingosine-1-Phosphate Axis - A Key Regulator of Cellular Trafficking and Neuro-Immune Crosstalk

Sphingosine-1-phosphate is a bioactive signaling lipid that plays a crucial role in regulating a multitude of cellular processes, including proliferation, migration, and survival.[1][2] In the context of the central nervous system (CNS), the S1P signaling axis has emerged as a critical modulator of neuroinflammatory and neurodegenerative processes.[1][2] This pathway's influence extends to immune cell trafficking, the activation state of glial cells, and the integrity of the blood-brain barrier (BBB), making it a highly attractive target for therapeutic intervention in a range of neurological diseases.[3][4]

The S1P signaling network consists of S1P itself, the enzymes responsible for its synthesis (sphingosine kinases, SphK1 and SphK2) and degradation (S1P lyase and S1P phosphatases), and a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The differential expression of these receptors on various cell types within the CNS dictates the specific downstream effects of S1P signaling.[4]

The Dual Role of S1P Signaling in Neuroinflammation

The S1P pathway exhibits a complex, often dichotomous, role in neuroinflammation, with its effects being highly dependent on the specific receptor subtype activated and the cellular context.

Immune Cell Trafficking: A Gatekeeper for the CNS

One of the most well-characterized functions of S1P signaling is its regulation of lymphocyte egress from secondary lymphoid organs. A steep S1P gradient exists between the lymph/blood (high concentration) and lymphoid tissues (low concentration), which is essential for guiding lymphocytes out of the lymph nodes and into circulation.[5] S1P receptor modulators, such as the FDA-approved multiple sclerosis (MS) drug Fingolimod (FTY720), act as functional antagonists of the S1P1 receptor on lymphocytes.[6] By binding to and internalizing S1P1, these drugs render lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their infiltration into the CNS.[5][6] This mechanism significantly reduces the autoimmune assault on the myelin sheath that is characteristic of MS.[7]

Glial Cell Activation: Orchestrating the Neuroinflammatory Response

Microglia and astrocytes, the resident immune cells of the CNS, are key players in the initiation and propagation of neuroinflammation. S1P signaling directly influences the activation state of these cells.

-

Microglia: Upon activation, microglia can adopt either a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. S1P signaling, particularly through S1P1 and S1P3, is generally associated with a pro-inflammatory microglial response.[4] Studies have shown that S1P can induce the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from microglia.[4]

-

Astrocytes: Astrocytes also express S1P receptors, primarily S1P1 and S1P3, and their activation by S1P can lead to astrogliosis, a hallmark of neuroinflammation.[2] S1P1 activation on astrocytes has been implicated in the production of inflammatory chemokines and cytokines, further amplifying the neuroinflammatory cascade.[3] Conversely, some studies suggest that S1P signaling in astrocytes can also have neuroprotective effects, highlighting the context-dependent nature of this pathway.[2]

Blood-Brain Barrier Integrity: A Double-Edged Sword

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. Disruption of the BBB is a key event in the pathogenesis of many neurological diseases, allowing the infiltration of peripheral immune cells and inflammatory molecules into the brain. S1P signaling has a dual and opposing role in regulating BBB permeability.

-

Barrier Enhancement: Activation of S1P1 on endothelial cells of the BBB strengthens tight junctions and enhances barrier integrity.[8]

-

Barrier Disruption: Conversely, activation of S1P2 and S1P3 on endothelial cells can increase BBB permeability, promoting neuroinflammation.[4]

The net effect of S1P on BBB integrity is therefore dependent on the balance of signaling through these different receptor subtypes.

Therapeutic Targeting of the S1P Pathway in Neurological Disorders

The profound influence of S1P signaling on neuroinflammation has led to the development of a class of drugs known as S1P receptor modulators. These drugs have shown significant efficacy in the treatment of relapsing-remitting multiple sclerosis (RRMS) and are being investigated for other neurological conditions.[9]

| Drug Name (Brand Name) | Receptor Specificity | Approved Indication(s) | Key Characteristics |

| Fingolimod (Gilenya) | S1P1, 3, 4, 5 | Relapsing forms of MS | First-in-class oral S1P modulator. Non-selective, leading to potential off-target effects.[7] |

| Siponimod (Mayzent) | S1P1, 5 | Relapsing forms of MS, including active secondary progressive MS | More selective than Fingolimod, potentially reducing side effects.[9] |

| Ozanimod (Zeposia) | S1P1, 5 | Relapsing forms of MS | Selective for S1P1 and S1P5, with a favorable safety profile.[9] |

The primary mechanism of action of these drugs in MS is the sequestration of lymphocytes in the lymph nodes, thereby reducing neuroinflammation.[6] However, emerging evidence suggests that these drugs may also exert direct neuroprotective effects within the CNS by modulating the function of glial cells and neurons.[7]

Methodologies for Investigating the S1P Signaling Pathway

A variety of experimental techniques are employed to study the multifaceted role of S1P signaling in neuroinflammation. The choice of methodology depends on the specific research question being addressed.

Quantification of S1P Levels

Accurate measurement of S1P concentrations in biological samples is crucial for understanding its role in disease pathogenesis.

Protocol: S1P Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of S1P in plasma or tissue homogenates.

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., C17-S1P).

-

Precipitate proteins by adding 400 µL of methanol.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.[10][11][12]

-

-

LC Separation:

-

MS/MS Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of S1P.

-

Quantify the S1P concentration in the samples by comparing the peak area ratio of S1P to the internal standard against the standard curve.

-

Causality Behind Experimental Choices: LC-MS/MS is the gold standard for S1P quantification due to its high sensitivity and specificity, allowing for accurate measurement even at low physiological concentrations. The use of an internal standard is essential to correct for variations in sample preparation and instrument response.

Analysis of S1P Receptor Expression

Determining the expression levels of different S1P receptor subtypes in various cell types and tissues is fundamental to understanding their specific roles.

Protocol: Immunohistochemistry (IHC) for S1P Receptor Localization in Brain Tissue

This protocol outlines the steps for visualizing the distribution of a specific S1P receptor in fixed brain sections.

-

Tissue Preparation:

-

Antigen Retrieval (if necessary):

-

For some antibodies, heat-induced epitope retrieval may be required. Incubate the sections in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[13]

-

-

Immunostaining:

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with the primary antibody against the S1P receptor of interest overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Wash the sections three times with PBS.

-

Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.[13][14]

-

-

Imaging and Analysis:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Analyze the localization and intensity of the S1P receptor signal.

-

Causality Behind Experimental Choices: IHC allows for the visualization of protein expression within the morphological context of the tissue, providing valuable information about the cellular and subcellular localization of S1P receptors. The choice of fixation and antigen retrieval methods is critical for preserving tissue integrity and ensuring antibody access to the target epitope.

Functional Assays for S1P Signaling

Functional assays are essential for elucidating the downstream consequences of S1P receptor activation.

Protocol: S1P-Induced Calcium Flux Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to S1P receptor activation, a common downstream signaling event.[15]

-

Cell Preparation:

-

Plate cells expressing the S1P receptor of interest in a 96-well black-walled, clear-bottom plate.

-

Allow the cells to adhere and grow to confluency.

-

-

Dye Loading:

-

Calcium Measurement:

-

Data Analysis:

-

Calculate the change in fluorescence intensity relative to the baseline to determine the magnitude of the calcium response.

-

Dose-response curves can be generated to determine the potency of S1P or other ligands.

-

Causality Behind Experimental Choices: Calcium flux is a rapid and robust readout of Gq-coupled GPCR activation. The use of fluorescent calcium indicators provides a sensitive and high-throughput method for screening compounds that modulate S1P receptor activity.

In Vitro Models of the Blood-Brain Barrier

In vitro BBB models are valuable tools for studying the effects of S1P and its modulators on barrier permeability.[17]

Protocol: Transendothelial Electrical Resistance (TEER) Measurement in an In Vitro BBB Model

This protocol measures the integrity of the endothelial cell monolayer, a key feature of the BBB.

-

Model Setup:

-

Co-culture brain microvascular endothelial cells on the apical side of a Transwell insert and astrocytes on the basolateral side of the well.

-

Allow the cells to form a confluent monolayer.[18]

-

-

TEER Measurement:

-

Use a voltohmmeter with a "chopstick" electrode to measure the electrical resistance across the endothelial monolayer.

-

Subtract the resistance of a blank insert (without cells) to obtain the TEER value.

-

TEER is typically measured in Ω·cm².[19]

-

-

Experimental Treatment:

-

Treat the cells with S1P or S1P receptor modulators and measure TEER at various time points to assess changes in barrier integrity.[18]

-

Causality Behind Experimental Choices: TEER is a non-invasive and quantitative method for assessing the integrity of tight junctions in endothelial cell monolayers. A decrease in TEER indicates an increase in paracellular permeability and a disruption of the barrier.

Analysis of Lymphocyte Subsets

Flow cytometry is a powerful technique for analyzing the effects of S1P modulators on different lymphocyte populations.

Protocol: Flow Cytometry for Lymphocyte Subset Analysis

This protocol allows for the identification and quantification of various lymphocyte subsets in peripheral blood.

-

Sample Preparation:

-

Antibody Staining:

-

Flow Cytometry Analysis:

Causality Behind Experimental Choices: Flow cytometry provides a high-throughput and quantitative method for analyzing complex cell populations. The use of multiple fluorescently labeled antibodies allows for the simultaneous identification and enumeration of various lymphocyte subsets, providing a detailed picture of the immunological effects of S1P modulators.

Visualizing the S1P Signaling Pathway and Experimental Workflows

S1P Signaling in Neuroinflammation

Caption: S1P signaling pathways in neuroinflammation.

Experimental Workflow for S1P Quantification

Caption: Workflow for S1P quantification by LC-MS/MS.

Conclusion and Future Directions

The S1P signaling pathway is a master regulator of neuroinflammation, influencing a trifecta of critical processes: immune cell trafficking, glial cell activation, and blood-brain barrier integrity. The clinical success of S1P receptor modulators in multiple sclerosis has validated this pathway as a powerful therapeutic target. However, the full therapeutic potential of modulating S1P signaling in a wider range of neurological disorders is still being explored.

Future research will likely focus on:

-

Developing more selective S1P receptor modulators: Targeting specific receptor subtypes may offer improved efficacy and reduced side effects.

-

Investigating the direct CNS effects of S1P modulators: A deeper understanding of how these drugs impact neurons and glial cells could open up new therapeutic avenues for neuroprotection and repair.

-

Exploring the role of S1P signaling in other neurological diseases: The involvement of neuroinflammation in conditions such as Alzheimer's disease, Parkinson's disease, and stroke suggests that S1P modulation may have broader therapeutic applications.

The continued investigation of the intricate S1P signaling network holds immense promise for the development of novel and effective treatments for a host of debilitating neurological disorders.

References

- 1. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelial Sphingosine-1-Phosphate Receptor 4 Regulates Blood-Brain Barrier Permeability and Promotes a Homeostatic Endothelial Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunohistochemistry (IHC) protocol [hellobio.com]

- 14. blossombio.com [blossombio.com]

- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sphingosine 1 Phosphate at the Blood Brain Barrier: Can the Modulation of S1P Receptor 1 Influence the Response of Endothelial Cells and Astrocytes to Inflammatory Stimuli? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. iti.stanford.edu [iti.stanford.edu]

sphingosine-1-phosphate synthesis and degradation pathways

An In-depth Technical Guide to Sphingosine-1-Phosphate (S1P) Metabolism: Synthesis, Degradation, and Regulation

Authored by a Senior Application Scientist

Introduction: The Dichotomy of Sphingosine-1-Phosphate

Sphingosine-1-phosphate (S1P) is a potent, bioactive sphingolipid metabolite that defies simple categorization. It functions as a critical intermediate in the complex web of sphingolipid metabolism and, simultaneously, as a pleiotropic signaling molecule. Intracellularly, S1P, along with its precursors ceramide and sphingosine, forms a dynamic equilibrium—often termed a "rheostat"—that determines cell fate, balancing survival and proliferation against apoptosis. Extracellularly, S1P acts as a high-affinity ligand for a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅, orchestrating fundamental physiological processes including lymphocyte trafficking, vascular development and integrity, and neurogenesis.

This dual functionality is governed by the tightly regulated and spatially distinct pathways of its synthesis and degradation. The maintenance of a steep concentration gradient, with high levels in circulation (plasma and lymph) and low levels in interstitial tissues, is paramount to its signaling function. This guide provides a detailed exploration of the core enzymatic machinery that controls S1P homeostasis, offers insights into the regulatory logic, and presents field-proven methodologies for its study, tailored for researchers and drug development professionals.

Part 1: The Anabolic Pathway: S1P Synthesis

The generation of S1P is a two-step enzymatic cascade that begins with the hydrolysis of ceramide.

1.1. From Ceramide to Sphingosine: The Role of Ceramidase (CDase)

The immediate precursor for S1P synthesis is the sphingoid base, sphingosine. This is generated from ceramide through the action of ceramidases, which catalyze the deacylation of ceramide. This process can occur in various cellular compartments, including the plasma membrane and lysosomes, following the breakdown of more complex sphingolipids like sphingomyelin and glycosphingolipids.

1.2. The Commitment Step: Phosphorylation by Sphingosine Kinases (SphK)

The phosphorylation of sphingosine to S1P is the key regulatory and commitment step in its synthesis. This reaction is catalyzed by sphingosine kinases (SphKs), a family of lipid kinases with two primary isoforms in mammals: SphK1 and SphK2. These isoforms are products of different genes and exhibit distinct subcellular localizations, catalytic properties, and physiological roles, providing a critical layer of functional specificity.

-

Sphingosine Kinase 1 (SphK1): Primarily a cytosolic enzyme, SphK1 translocates to the plasma membrane upon activation by various stimuli, including growth factors and cytokines. This strategic positioning allows the newly synthesized S1P to be readily available for export or to act on nearby S1P receptors in an autocrine or paracrine fashion. The S1P generated by SphK1 is largely associated with pro-survival and proliferative signaling.

-

Sphingosine Kinase 2 (SphK2): In contrast, SphK2 is predominantly localized to intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum (ER). This compartmentalization suggests that SphK2-derived S1P is destined for intracellular functions or immediate degradation. For instance, nuclear S1P has been shown to function as an inhibitor of histone deacetylases (HDACs), thereby regulating gene expression. The role of SphK2 is complex, with reports linking it to both pro-apoptotic and pro-survival functions depending on the cellular context.

The existence and differential regulation of these two isoforms underscore a fundamental principle: the location of S1P synthesis dictates its ultimate biological effect.

Figure 1: Overview of S1P Synthesis, Degradation, and Export Pathways.

Part 2: The Catabolic Pathways: S1P Degradation

The cellular and circulating levels of S1P are kept in check by a robust system of degradative enzymes. These enzymes not only terminate S1P signaling but also control the flux of metabolites through the sphingolipid pathway.

2.1. Reversible Dephosphorylation: S1P Phosphatases (SPP)

S1P can be dephosphorylated back to sphingosine by the action of two specific S1P phosphatases, SPP1 and SPP2. These enzymes are integral membrane proteins located in the endoplasmic reticulum. This reversible reaction is a critical control point; it reduces the available pool of S1P while simultaneously regenerating sphingosine, which can then be re-acylated to form ceramide. This "salvage pathway" is a major contributor to the synthesis of complex sphingolipids in many cells.

2.2. Irreversible Degradation: S1P Lyase (SPL)

The only irreversible exit from the sphingolipid metabolic pathway is catalyzed by S1P lyase (SPL). This highly conserved, ER-resident enzyme cleaves S1P into two non-sphingolipid products: phosphoethanolamine and a long-chain aldehyde (hexadecenal). These products are then shunted into glycerolipid synthesis pathways. The activity of SPL is a key determinant of intracellular S1P levels and is crucial for maintaining the low S1P concentration within tissues, thereby establishing the gradient necessary for processes like lymphocyte egress from lymphoid organs.

Part 3: Regulation of S1P Homeostasis and 'Inside-Out' Signaling

The physiological function of S1P is inextricably linked to its transport and the maintenance of a concentration gradient.

3.1. The S1P Concentration Gradient

A defining feature of S1P biology is the steep concentration gradient between the circulatory system and tissues. Blood and lymph have high S1P concentrations (micromolar and nanomolar, respectively), while interstitial fluid in tissues has very low levels. This gradient is established by a division of labor:

-

S1P Sources: Red blood cells and endothelial cells are major producers of circulating S1P. Red blood cells, in particular, are ideal S1P factories as they lack S1P degradation enzymes.

-

S1P Sinks: Most tissue cells have high S1P lyase activity, which rapidly degrades intracellular S1P, acting as a "sink" to keep local concentrations low.

3.2. 'Inside-Out' Signaling and S1P Transporters

Because S1P is synthesized intracellularly but its receptors are on the cell surface, it must be exported to signal in an autocrine or paracrine manner—a paradigm known as "inside-out" signaling. This export is mediated by specific transporters.

-

Spinster Homolog 2 (SPNS2): A major facilitator superfamily (MFS) transporter, SPNS2 is a key and physiologically relevant S1P transporter, particularly in endothelial cells, contributing to the S1P pools in blood and lymph.

-

ABC Family Transporters: Several members of the ATP-binding cassette (ABC) transporter family (e.g., ABCA1, ABCC1) have also been identified as capable of exporting S1P.

The coordinated action of localized synthesis, degradation, and transport is the master regulator of S1P's multifaceted roles in health and disease.

Part 4: Methodologies for Studying S1P Metabolism

Accurate measurement of S1P levels and the activity of its metabolic enzymes is fundamental to research and drug development in this field.

4.1. Quantification of S1P Levels by LC-MS/MS

The gold standard for quantifying S1P in biological samples (e.g., plasma, cell lysates, tissues) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its high sensitivity and specificity allow for precise measurement.

Core Protocol: S1P Quantification

-

Internal Standard Spiking: Add a known quantity of a stable isotope-labeled internal standard (e.g., S1P-d7) to the sample. This is critical for accurate quantification, as it accounts for variations in extraction efficiency and matrix effects.

-

Lipid Extraction: Perform a biphasic liquid-liquid extraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture. The lower organic phase, containing the lipids, is collected.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in a solvent compatible with the LC mobile phase.

-

LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid) to separate S1P from other lipids.

-

MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both endogenous S1P and the internal standard.

-

Quantification: Calculate the concentration of endogenous S1P by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of S1P.

4.2. Enzyme Activity Assays

Measuring the activity of SphKs and SPL provides direct insight into the metabolic flux of the S1P pathway.

Table 1: Comparison of Sphingosine Kinase (SphK) Assay Methods

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric | Measures incorporation of ³²P from [γ-³²P]ATP into S1P or uses [³H]sphingosine. | Gold standard, highly sensitive. | Requires handling of radioactive materials, low throughput, involves hazardous waste and solvent extraction. |

| Fluorescence-based | Uses a fluorescently-tagged sphingosine substrate (e.g., NBD-sphingosine). | Non-radioactive, amenable to high-throughput screening (HTS). | Potential for substrate interference, may not perfectly mimic the natural substrate. |

| Luminescence-based | Measures the depletion of ATP substrate using a luciferase/luciferin reaction. | Rapid, homogeneous ("add-and-read"), excellent for HTS. | Indirect measurement, susceptible to interference from compounds affecting the detection enzyme (luciferase). |

Detailed Protocol: Radiometric Sphingosine Kinase 1 Assay

-

Causality: This method directly measures the enzymatic product, providing a highly sensitive and unambiguous readout of kinase activity. The use of [γ-³²P]ATP ensures that only newly phosphorylated sphingosine is detected.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction buffer containing Tris-HCl, MgCl₂, β-glycerophosphate, Na₃VO₄, NaF, DTT, and Triton X-100.

-

Rationale: The buffer components maintain pH, provide the necessary divalent cation cofactor (Mg²⁺), and inhibit phosphatases (vanadate, fluoride) and proteases that could interfere with the reaction. Triton X-100 is a detergent used to solubilize the lipid substrate.

-

-

Enzyme Addition: Add the source of SphK1 (e.g., cell lysate, purified recombinant enzyme) to the reaction buffer.

-

Substrate Addition: Add the sphingosine substrate, typically complexed with bovine serum albumin (BSA) to aid solubility.

-

Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination and Extraction: Stop the reaction by adding acidified chloroform:methanol (1:2, v/v). Vortex and add chloroform and a buffered saline solution to induce phase separation.

-

Rationale: The acidic conditions ensure that the phosphorylated product (S1P) is protonated and partitions efficiently into the lower organic phase, separating it from the unreacted, water-soluble [γ-³²P]ATP in the upper aqueous phase.

-

-

Product Isolation: Carefully collect the lower organic phase. Wash this phase with an acidic upper-phase solution to remove any remaining ATP contamination.

-

Chromatography: Spot the final organic phase onto a silica thin-layer chromatography (TLC) plate. Develop the plate using a solvent system such as 1-butanol:acetic acid:water (3:1:1, v/v/v).

-

Rationale: TLC separates lipids based on their polarity. The more polar S1P will migrate slower than the less polar sphingosine substrate.

-

-

Detection & Quantification: Expose the dried TLC plate to a phosphor screen or autoradiography film. Identify the spot corresponding to [³²P]S1P (run a non-radioactive S1P standard alongside). Quantify the radioactivity in the spot using a phosphorimager or by scraping the silica and performing liquid scintillation counting.

An In-depth Technical Guide to Sphingosine-1-Phosphate (S1P) Receptor Subtypes and Tissue Distribution

Abstract

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid that orchestrates a multitude of cellular processes, acting primarily as an extracellular ligand for a family of five distinct G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[1][2] The specific physiological or pathological outcome of S1P signaling is exquisitely dependent on which receptor subtypes are expressed in a given cell or tissue, their coupling to various heterotrimeric G-proteins, and the resulting downstream signaling cascades.[3][4] This guide provides a detailed overview of the S1P receptor family, focusing on the distinct tissue distribution and primary signaling pathways of each subtype. Furthermore, it offers field-proven, step-by-step protocols for the characterization of receptor expression and function, designed to provide researchers and drug development professionals with a robust framework for investigating this important signaling system.

Introduction: The S1P Signaling Axis

Sphingosine-1-phosphate is generated from the metabolism of sphingomyelin and is found in high concentrations in blood and lymph, where it is primarily supplied by erythrocytes and endothelial cells.[5][6] Conversely, S1P levels within tissues are kept low, creating a significant physiological gradient that is crucial for directing cell migration, particularly the egress of lymphocytes from lymphoid organs.[1][3][7] S1P exerts its effects by binding to the five S1P receptor subtypes (S1P₁₋₅). These receptors exhibit differential, though sometimes overlapping, tissue expression patterns and couple to distinct sets of G proteins (Gαᵢ, Gαᵩ, Gα₁₂/₁₃), thereby activating a diverse array of downstream signaling pathways that regulate processes from cell survival and proliferation to vascular integrity and immune cell trafficking.[4][8][9]

Overview of S1P Receptor Subtypes: Distribution and Signaling

The five S1P receptors, while all binding the same endogenous ligand, initiate varied and sometimes opposing cellular responses due to their distinct G-protein coupling preferences and tissue distributions.[10] Understanding this specificity is paramount for the development of targeted therapeutics.

Core Signaling Pathways Activated by S1P Receptors

S1P receptor activation initiates intracellular signaling cascades through heterotrimeric G proteins. The specific Gα subunit (Gαᵢ, Gαᵩ, or Gα₁₂/₁₃) engaged by the receptor dictates the downstream effectors.

Comparative Summary of S1P Receptor Subtypes

The following table summarizes the key characteristics of the five S1P receptor subtypes, providing a comparative view for researchers.

| Receptor | Primary G Protein Coupling | Select Tissue/Cell Distribution | Key Physiological Functions |

| S1P₁ | Gαᵢ | Lymphocytes, Endothelial Cells, Neurons, Oligodendrocytes[3][5][11] | Lymphocyte egress from lymphoid organs, vascular development and integrity, neurogenesis.[5][9][12] |

| S1P₂ | Gαᵢ, Gαᵩ, Gα₁₂/₁₃ | Widely expressed, including immune, cardiovascular, and nervous systems; prominent in B cells.[3][9][13] | Inhibition of cell migration, maintenance of vascular tone, auditory function, germinal center B cell confinement.[2][9][14] |

| S1P₃ | Gαᵢ, Gαᵩ, Gα₁₂/₁₃ | Widely expressed, prominent in cardiovascular system (cardiomyocytes, fibroblasts), lung, and immune cells.[1][13][15][16] | Regulation of heart rate and vascular tone, bronchoconstriction, inflammation.[5][15] |

| S1P₄ | Gαᵢ, Gα₁₂/₁₃ | Restricted to hematopoietic and lymphoid tissues (T cells, dendritic cells, macrophages, neutrophils).[4][5][17][18] | Modulation of immune cell activation and cytokine release.[17][19] |

| S1P₅ | Gαᵢ, Gα₁₂/₁₃ | Central Nervous System (oligodendrocytes), Natural Killer (NK) cells, patrolling monocytes.[3][5][20][21] | Oligodendrocyte survival and differentiation, NK cell trafficking and retention.[3][5][20] |

Methodologies for Characterizing S1P Receptor Expression

Accurate quantification of receptor expression is the foundational step for any functional study. The choice of methodology depends on the specific research question, whether it requires quantification of transcript levels or visualization of protein localization within a tissue.

Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression

RT-qPCR is a highly sensitive and specific method for quantifying the relative or absolute abundance of S1P receptor mRNA transcripts in cells or tissue samples.[22][23] This technique is invaluable for comparing expression levels across different tissues or under various experimental conditions.

-

Causality: This protocol is designed for maximum sensitivity and reproducibility. The initial quality control of RNA is critical, as degraded RNA will lead to inefficient reverse transcription and inaccurate quantification. Normalization to a validated housekeeping gene is essential to control for variations in RNA input and reverse transcription efficiency.[24]

-

RNA Isolation:

-

Homogenize ~20-30 mg of tissue or 1-5 million cells in 1 mL of TRIzol reagent or a similar lysis buffer.

-

Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform and precipitation with isopropanol.

-

Resuspend the RNA pellet in RNase-free water.

-

-

RNA Quality and Quantity Assessment:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Expert Tip: For utmost confidence, assess RNA integrity by running an aliquot on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended for reliable qPCR results.

-

-

DNase Treatment & cDNA Synthesis:

-

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA, which could otherwise be amplified and lead to false-positive results.

-

Synthesize first-strand cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.

-

-

Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the S1P receptor of interest, and a SYBR Green or TaqMan-based qPCR master mix.

-

Self-Validation: Include a "no-template control" (NTC) to check for contamination and a "no-reverse-transcriptase control" (-RT) to confirm the absence of genomic DNA amplification.

-

Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for your target gene and a validated housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression using the comparative Ct (ΔΔCt) method. This method normalizes the target gene's expression to the housekeeping gene and compares it to a control sample.[24]

-

Methodologies for Characterizing S1P Receptor Function

Functional assays are essential to understand the downstream consequences of receptor activation. These assays measure second messenger production, providing a quantitative readout of receptor engagement by a ligand.

Calcium Mobilization Assay for Gαᵩ-Coupled Receptors

S1P₂, and S1P₃ can couple to Gαᵩ, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃).[8] IP₃ triggers the release of Ca²⁺ from intracellular stores.[25] This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.[26][27][28]

-

Causality: This protocol uses a fluorescent indicator plate reader (FLIPR) for high-throughput analysis.[25][27] The use of a "no-dye" control is essential to account for compound autofluorescence, while an "untreated" control establishes the baseline fluorescence.

-

Cell Seeding (Day 1):

-

Seed HEK293 cells (or another suitable cell line) stably or transiently expressing the S1P receptor of interest into a 96-well, black-walled, clear-bottom plate at a density that will yield a 90-100% confluent monolayer on the day of the assay.[27]

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading (Day 2):

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5) and probenecid. Probenecid is an anion transport inhibitor that prevents the cells from pumping the dye out, ensuring better signal retention.[27]

-

Aspirate the cell culture medium and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C, 5% CO₂.

-

-

Assay Execution:

-

Prepare a separate plate with your S1P standards and test compounds at various concentrations.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Program the instrument to add the compounds to the cell plate and immediately begin recording fluorescence intensity (Excitation ~488 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

The output will be a kinetic trace of fluorescence intensity over time.

-

Calculate the maximum peak fluorescence or the area under the curve for each well.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

cAMP Assay for Gαᵢ-Coupled Receptors

S1P₁, S1P₂, S1P₃, S1P₄, and S1P₅ can all couple to Gαᵢ, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] To measure this decrease, adenylyl cyclase is first stimulated with forskolin, and the ability of an S1P receptor agonist to inhibit this stimulated cAMP production is then quantified.[29]

This protocol utilizes a competitive immunoassay format, such as HTRF or luminescence-based methods (e.g., Promega's cAMP-Glo™).[30][31][32] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the cells.

-

Cell Stimulation:

-

Plate cells expressing the Gαᵢ-coupled S1P receptor of interest in a suitable microplate.

-

Pre-treat the cells with the S1P receptor agonist (or test compound) for 15-30 minutes.

-

Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the assay kit manufacturer's instructions to release the intracellular cAMP.

-

Add the detection reagents. For a competitive immunoassay, this would include the labeled cAMP and the specific antibody.[33]

-

Incubate to allow the binding reaction to reach equilibrium.

-

-

Signal Measurement:

-

Read the plate on a suitable plate reader (e.g., a luminometer for the cAMP-Glo™ assay or an HTRF-compatible reader).

-

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Convert the raw signal from your samples to cAMP concentrations using the standard curve.

-

Plot the inhibition of forskolin-stimulated cAMP production against the agonist concentration to determine the IC₅₀ value.

-

Conclusion

The S1P signaling system represents a complex and pleiotropic network that is integral to health and disease. Its therapeutic potential is underscored by the success of S1P receptor modulators in treating autoimmune diseases like multiple sclerosis.[34] A thorough understanding of the distinct tissue distribution and signaling properties of each S1P receptor subtype is critical for the rational design of next-generation therapeutics with improved efficacy and specificity. The experimental frameworks and protocols detailed in this guide provide a robust starting point for researchers to dissect the nuanced roles of these receptors, paving the way for future discoveries in this exciting field.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided here.

Sources

- 1. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systemic distribution, subcellular localization and differential expression of sphingosine-1-phosphate receptors in benign and malignant human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Constitutive expression of the S1P1 receptor in adult tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The sphingosine 1-phosphate receptor S1P2 maintains germinal center B cell homeostasis and promotes niche confinement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S1pr3 sphingosine-1-phosphate receptor 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. S1PR3 sphingosine-1-phosphate receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. S1PR5 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 22. Quantification of GPCR mRNA Using Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 23. Quantification of GPCR mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 26. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. cAMP-Glo™ Assay [promega.kr]

- 33. benchchem.com [benchchem.com]

- 34. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Life of a Cell: An In-depth Technical Guide to the Intracellular Functions of Sphingosine-1-Phosphate

Foreword

For decades, sphingosine-1-phosphate (S1P) was primarily viewed through the lens of its extracellular signaling prowess, a potent lipid mediator orchestrating a symphony of cellular responses through its family of G protein-coupled receptors. However, to confine our understanding of S1P to the cell surface would be to ignore a rich and complex intracellular narrative. This guide is dedicated to illuminating the multifaceted intracellular functions of S1P, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will journey into the heart of the cell to explore S1P's role as a critical second messenger, its intricate metabolic regulation, and its impact on fundamental cellular processes, independent of its well-characterized receptor-mediated actions. This document is designed not as a rigid protocol book, but as a foundational guide to empower researchers to design and execute insightful experiments into the intracellular world of S1P.

I. The Birthplace and Fate of an Intracellular Messenger: S1P Metabolism

The intracellular concentration of S1P is a tightly regulated affair, a dynamic equilibrium between its synthesis and degradation that ultimately dictates its signaling capacity. Understanding this metabolic network is paramount for any investigation into its intracellular functions.

A. Synthesis: The Role of Sphingosine Kinases

Intracellular S1P is generated through the phosphorylation of sphingosine, a reaction catalyzed by two key enzymes: sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2] These isoenzymes exhibit distinct subcellular localizations, a crucial factor in the compartmentalization of S1P signaling. SphK1 is predominantly found in the cytoplasm and can translocate to the plasma membrane upon stimulation, while SphK2 is primarily localized to the nucleus and mitochondria.[2][3] This differential localization suggests that S1P can be produced in specific subcellular compartments to act on proximal targets.[2][4]

B. Degradation: A Two-Pronged Approach

The intracellular levels of S1P are kept in check by two primary degradation pathways. S1P can be irreversibly catabolized by S1P lyase, an endoplasmic reticulum-resident enzyme, into ethanolamine phosphate and hexadecenal.[5][6] Alternatively, S1P can be dephosphorylated back to sphingosine by S1P phosphatases, allowing for the recycling of the sphingoid base.[5][6] The balance between the activities of SphKs and these degradative enzymes creates a dynamic "sphingolipid rheostat," where the relative levels of pro-apoptotic ceramide and sphingosine versus pro-survival S1P can determine the cell's fate.[4]

II. Beyond the Receptor: S1P as a Second Messenger

While the "inside-out" signaling paradigm, where intracellularly produced S1P is exported to activate cell surface receptors, is well-established, a growing body of evidence highlights the critical roles of S1P as a bona fide intracellular second messenger, acting on targets within the cell to elicit physiological responses.[1][7][8]

A. Calcium Mobilization: A Key Intracellular Function

One of the most well-documented intracellular roles of S1P is its ability to mobilize calcium from intracellular stores, independently of its G protein-coupled receptors.[4][8] This function is crucial for a variety of cellular processes, including cell activation and neurotransmission. The precise mechanisms are still under investigation, but evidence suggests that S1P can directly influence the activity of calcium channels on the endoplasmic reticulum.[4]

B. Regulation of Apoptosis: The Sphingolipid Rheostat in Action

The intracellular balance between S1P and its precursors, ceramide and sphingosine, is a critical determinant of cell survival and apoptosis.[9][10] While ceramide and sphingosine are generally considered pro-apoptotic, S1P exerts potent anti-apoptotic effects.[9] This is achieved, in part, through the direct intracellular actions of S1P that promote cell survival pathways.

C. Gene Expression and Epigenetic Regulation in the Nucleus

The localization of SphK2 and S1P within the nucleus points to a direct role in regulating nuclear events.[2][11] Indeed, nuclear S1P has been shown to inhibit the activity of histone deacetylases (HDACs), thereby influencing chromatin structure and gene expression.[11] This provides a direct link between lipid signaling and the epigenetic control of cellular function.

D. Mitochondrial Function and Dynamics

Emerging research has identified S1P as a key regulator of mitochondrial function. S1P produced by SphK2 within the mitochondria can directly interact with prohibitin 2, a protein involved in maintaining mitochondrial integrity and function.[11][12][13] Furthermore, S1P has been implicated in the regulation of mitochondrial dynamics, influencing the balance between mitochondrial fission and fusion.[12]

III. Experimental Guide to Interrogating Intracellular S1P Functions

To empower researchers to delve into the intracellular world of S1P, this section provides a guide to key experimental approaches, including detailed protocols and the rationale behind their application.

A. Quantification of Intracellular S1P

Accurate measurement of intracellular S1P levels is fundamental to understanding its function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[1][9][14][15]

Table 1: Key Parameters for LC-MS/MS Quantification of S1P

| Parameter | Specification |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (S1P) | m/z 380.3 → 264.3 |

| MRM Transition (Internal Standard, C17-S1P) | m/z 366.3 → 250.3 |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of methanol and water with formic acid |

Protocol 1: Intracellular S1P Extraction for LC-MS/MS

-

Cell Lysis and Internal Standard Spiking:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a known volume of PBS.

-

Add a known amount of an internal standard (e.g., C17-S1P) to each sample to correct for extraction efficiency.[1]

-

-

Lipid Extraction:

-

Perform a two-phase lipid extraction using a mixture of chloroform, methanol, and an acidic solution (e.g., HCl).[1]

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the phases. The lower organic phase will contain the lipids.

-

-

Phase Separation and Drying:

-

Carefully collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried lipid pellet in a small, precise volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

-

B. Measurement of Sphingosine Kinase Activity

Assessing the activity of SphK1 and SphK2 is crucial for understanding the regulation of intracellular S1P production. Radiometric and fluorescence-based assays are commonly employed.

Protocol 2: In Vitro Sphingosine Kinase Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into S1P.[16][17][18]

-

Reaction Setup:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and phosphatase inhibitors.

-

Add the cell lysate or purified enzyme to the buffer.

-

Add sphingosine as the substrate.

-

-

Initiate Reaction:

-

Start the reaction by adding [γ-³²P]ATP.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Stop Reaction and Lipid Extraction:

-

Terminate the reaction by adding an acidic chloroform/methanol mixture.

-

Perform a lipid extraction as described in Protocol 1.

-

-

Separation and Quantification:

-

Separate the lipids by thin-layer chromatography (TLC).

-

Visualize the radiolabeled S1P spot by autoradiography and quantify using scintillation counting or phosphorimaging.[16]

-

Protocol 3: Fluorescence-Based Sphingosine Kinase Inhibitor Screening Assay

This high-throughput method utilizes a fluorescent sphingosine analog (e.g., NBD-sphingosine) to measure SphK activity.[19][20]

-

Reaction Setup:

-

In a microplate, add the human recombinant SphK1 enzyme, ATP, and the test inhibitor compound.

-

-

Substrate Addition:

-

Add a fluorogenic substrate like NBD-sphingosine.

-

-

Signal Detection:

-

The phosphorylation of the substrate by SphK leads to a change in its fluorescent properties, which can be measured using a fluorescence plate reader.[20]

-

C. Manipulation of Intracellular S1P Levels

To elucidate the specific functions of intracellular S1P, it is essential to be able to manipulate its concentration within cells. This can be achieved through pharmacological inhibition of SphKs or genetic knockdown of their expression.

Protocol 4: siRNA-Mediated Knockdown of Sphingosine Kinases

This method allows for the specific depletion of SphK1 or SphK2 to assess their individual contributions to intracellular S1P pools and downstream signaling.[21][22]

-

siRNA Design and Synthesis:

-

Design or obtain validated siRNA sequences targeting the mRNA of the desired sphingosine kinase isoform.

-

-

Cell Transfection:

-

Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.

-

Prepare a complex of siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free media according to the manufacturer's instructions.

-

Add the siRNA-transfection reagent complex to the cells and incubate for 4-6 hours.

-

-

Post-Transfection Incubation:

-

Replace the transfection medium with complete growth medium.

-

Incubate the cells for 24-72 hours to allow for protein knockdown.

-

-

Validation of Knockdown:

-

Assess the efficiency of knockdown by measuring the mRNA (RT-qPCR) and protein (Western blot) levels of the target sphingosine kinase.

-

-

Functional Assays:

-

Perform downstream functional assays to evaluate the consequences of reduced intracellular S1P production.

-

IV. Visualizing the Intracellular S1P Network

To better understand the complex interplay of S1P metabolism and signaling, visual representations are invaluable.

Caption: Intracellular S1P Metabolism and Signaling Pathways.

Caption: Crosstalk between Intracellular and Extracellular S1P Signaling.

V. Future Perspectives and Emerging Technologies

The field of intracellular S1P signaling is rapidly evolving. The development of novel tools and technologies will undoubtedly accelerate our understanding of this intricate signaling network.

A. Fluorescent Probes for Live-Cell Imaging

A significant challenge in studying intracellular S1P has been the lack of tools for its real-time visualization in living cells. The development of fluorescent S1P analogs and genetically encoded S1P biosensors holds immense promise for tracking the spatiotemporal dynamics of intracellular S1P production and localization.[10][23][24][25] These tools will enable researchers to visualize S1P signaling with unprecedented resolution, providing insights into its role in dynamic cellular processes.

B. Advanced Mass Spectrometry Techniques

Innovations in mass spectrometry, such as imaging mass spectrometry, are enabling the visualization of S1P distribution within tissues and even single cells.[14] This will provide a more detailed understanding of how S1P gradients are established and maintained in complex biological systems.

VI. Conclusion

The journey into the intracellular world of sphingosine-1-phosphate has revealed a signaling molecule of remarkable versatility and importance. From its role as a key regulator of calcium homeostasis and apoptosis to its influence on gene expression and mitochondrial function, intracellular S1P is emerging as a central player in a multitude of cellular processes. By providing this in-depth technical guide, we hope to equip researchers with the knowledge and experimental frameworks necessary to further unravel the complexities of intracellular S1P signaling. The insights gained from these endeavors will not only advance our fundamental understanding of cell biology but also pave the way for the development of novel therapeutic strategies targeting the intricate intracellular network of this fascinating lipid mediator.

VII. References

-

Extraction and Quantification of Sphingosine 1-Phosphate (S1P). Bio-protocol. Available from: --INVALID-LINK--

-

Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential. Mediators of Inflammation. Available from: --INVALID-LINK--

-

S1P/S1P Receptor Signaling in Neuromuscolar Disorders. International Journal of Molecular Sciences. Available from: --INVALID-LINK--

-

Application Notes and Protocols for LC-MS/MS Quantification of Sphingosine-1-Phosphate (S1P) Following PF-543 Treatment. Benchchem. Available from: --INVALID-LINK--

-

Extracellular and Intracellular Actions of Sphingosine-1-Phosphate. Advances in Experimental Medicine and Biology. Available from: --INVALID-LINK--

-

Determination of Sphingosine Kinase Activity for Cellular Signaling Studies. Methods in Molecular Biology. Available from: --INVALID-LINK--

-

A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. ACS Chemical Biology. Available from: --INVALID-LINK--

-

Systemic distribution, subcellular localization and differential expression of sphingosine-1-phosphate receptors in benign and malignant human tissues. Oncotarget. Available from: --INVALID-LINK--

-

S1P/S1P Receptor Signaling in Neuromuscolar Disorders. International Journal of Molecular Sciences. Available from: --INVALID-LINK--

-

SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. The Journal of Clinical Investigation. Available from: --INVALID-LINK--

-

Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. International Journal of Molecular Sciences. Available from: --INVALID-LINK--

-

Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection. Scientific Reports. Available from: --INVALID-LINK--

-

Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. The Journal of Clinical Investigation. Available from: --INVALID-LINK--

-

S1P Fluorescein. Echelon Biosciences. Available from: --INVALID-LINK--

-

Sphingosine-1-Phosphate (S1P) Quantification Service. Creative Proteomics. Available from: --INVALID-LINK--

-

A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. ACS Chemical Biology. Available from: --INVALID-LINK--

-

Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer Nature Experiments. Available from: --INVALID-LINK--

-

Cellular localization of sphingosine-1-phosphate receptor 1 expression in the human central nervous system. Journal of Neuroinflammation. Available from: --INVALID-LINK--

-

Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences. Available from: --INVALID-LINK--

-

Deficiency of Sphingosine-1-Phosphate Reduces the Expression of Prohibitin and Causes β-Cell Impairment via Mitochondrial Dysregulation. Endocrinology and Metabolism. Available from: --INVALID-LINK--

-

The S1P/S1P1 Signaling Axis Plays Regulatory Functions in the Crosstalk Between Brain-Metastasizing Melanoma Cells and Microglia. Cancers. Available from: --INVALID-LINK--

-

Sphingosine Kinase 1 Inhibitor Screening Assay Kit. Cayman Chemical. Available from: --INVALID-LINK--

-

An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers. The Journal of Lipid Research. Available from: --INVALID-LINK--

-

Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available from: --INVALID-LINK--

-

A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical Biochemistry. Available from: --INVALID-LINK--

-

Methods for Detecting Kinase Activity. Cayman Chemical. Available from: --INVALID-LINK--

-

Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate. Springer Nature Experiments. Available from: --INVALID-LINK--

-

Identification of Direct Intracellular Targets of Sphingosine 1-Phosphate (S1P). ResearchGate. Available from: --INVALID-LINK--

-

The Effect of SphK1-IN-1 on Sphingosine-1-Phosphate (S1P) Levels: A Technical Guide. Benchchem. Available from: --INVALID-LINK--

-

Visualizing S1P-directed cellular egress by intravital imaging. Seminars in Immunology. Available from: --INVALID-LINK--

-

Sources, metabolism, and regulation of circulating sphingosine-1-phosphate. Journal of Lipid Research. Available from: --INVALID-LINK--

-

The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis. Frontiers in Pharmacology. Available from: --INVALID-LINK--

-

Fluorescence-based rapid measurement of sphingosine-1-phosphate transport activity in erythrocytes. The Journal of Lipid Research. Available from: --INVALID-LINK--

-

Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors. Biochemical and Biophysical Research Communications. Available from: --INVALID-LINK--

-

Sphingosine 1-phosphate: lipid signaling in pathology and therapy. Nature Reviews Drug Discovery. Available from: --INVALID-LINK--

-

Lentivirus-mediated siRNA knockdown of SPHK1 inhibits proliferation and tumorigenesis of neuroblastoma. OncoTargets and Therapy. Available from: --INVALID-LINK--

-

Sphingosine 1-phosphate: a prototype of a new class of second messengers. Journal of Leukocyte Biology. Available from: --INVALID-LINK--

-

“Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets. Current Molecular Pharmacology. Available from: --INVALID-LINK--

-

Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Molecules and Cells. Available from: --INVALID-LINK--

-

Silencing of Sphingosine kinase 1 Affects Maturation Pathways in Mouse Neonatal Cardiomyocytes. International Journal of Molecular Sciences. Available from: --INVALID-LINK--

-

Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells. The Journal of Biological Chemistry. Available from: --INVALID-LINK--

-

Sphingosine 1-phosphate (S1P) Physiology and the effects of S1P receptor modulation. ResearchGate. Available from: --INVALID-LINK--

-

Distinct generation of S1P in intracellular and extracellular... ResearchGate. Available from: --INVALID-LINK--

-

Summary of S1P receptor modulators currently undergoing or completed in... ResearchGate. Available from: --INVALID-LINK--

-

Characterization and Expression of Sphingosine 1-Phosphate Receptors in Human and Rat Heart. Journal of Cardiovascular Development and Disease. Available from: --INVALID-LINK--

-

siRNA sequence for transfection. ResearchGate. Available from: --INVALID-LINK--

-

Sirna protocol. Sigma-Aldrich. Available from: --INVALID-LINK--

-

siRNA Mediated Inhibition of Gene Expression. Santa Cruz Biotechnology. Available from: --INVALID-LINK--

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. JCI - Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy [jci.org]

- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The S1P/S1P1 Signaling Axis Plays Regulatory Functions in the Crosstalk Between Brain-Metastasizing Melanoma Cells and Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S1P/S1P Receptor Signaling in Neuromuscolar Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deficiency of Sphingosine-1-Phosphate Reduces the Expression of Prohibitin and Causes β-Cell Impairment via Mitochondrial Dysregulation [e-enm.org]

- 14. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. caymanchem.com [caymanchem.com]

- 21. Lentivirus-mediated siRNA knockdown of SPHK1 inhibits proliferation and tumorigenesis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. S1P Fluorescein - Echelon Biosciences [echelon-inc.com]

- 25. Visualizing S1P-directed cellular egress by intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Sphinx: An In-depth Technical Guide to the Discovery and History of Sphingosine-1-Phosphate Research

Introduction: From Structural Oddity to Signaling Powerhouse

For much of scientific history, lipids were relegated to the roles of passive structural components of cell membranes and simple energy storage molecules. The story of sphingosine-1-phosphate (S1P) is a testament to a paradigm shift in our understanding of these once-underestimated biomolecules. Named after the enigmatic sphinx by its discoverer, Johann L.W. Thudichum, in the 1870s due to their puzzling nature, sphingolipids held their secrets for over a century.[1][2][3] This guide will navigate the fascinating journey of S1P research, from its humble beginnings as a metabolic byproduct to its current status as a critical signaling molecule with profound implications in health and disease. We will delve into the key discoveries, the evolution of experimental approaches, and the translation of this fundamental knowledge into therapeutic innovations.

Part 1: The Dawn of Sphingolipid Biology - Unraveling the Backbone

The tale of S1P begins not with the phosphate-adorned molecule itself, but with its parent family, the sphingolipids.

-

1870s: Johann L.W. Thudichum isolates a new class of lipids from brain extracts, which he names "sphingolipids" due to their enigmatic properties.[2][3]

-

Early 20th Century: The basic chemical structures of sphingosine, the backbone of sphingolipids, and ceramide are elucidated.[4] These molecules are primarily considered structural components of the plasma membrane.[4]

-

Mid-20th Century: The metabolic pathways for sphingolipid synthesis and degradation begin to be mapped out. S1P is identified as a metabolic intermediate in the 1960s, a product of sphingolipid breakdown.[5][6][7] However, its function remains largely unknown.

Part 2: The Signaling Revolution - S1P Finds its Voice

The 1990s marked a turning point in S1P research, transforming it from a metabolic curiosity into a bona fide signaling molecule.

2.1 The "Inside-Out" Signaling Paradigm

Initially, S1P was investigated as a potential intracellular second messenger.[8][9] However, a series of groundbreaking discoveries revealed its primary role as an extracellular ligand for a family of G protein-coupled receptors (GPCRs).[7][8][9] This "inside-out" signaling mechanism, where S1P is generated within the cell, transported out, and then signals back through cell surface receptors, is a hallmark of its function.[10][11][12]

2.2 The Discovery of the S1P Receptors (S1PRs)

A pivotal moment in the field was the molecular identification of the receptors that bind to S1P.[8] This discovery opened the floodgates for understanding the diverse physiological roles of S1P.

-

1990: The first member of the S1P receptor family, S1PR1 (initially known as endothelial differentiation gene-1 or EDG-1), is cloned from endothelial cells.[13][14]

-

1998-2000: Four additional S1P receptor subtypes, S1PR2, S1PR3, S1PR4, and S1PR5, are subsequently cloned and identified.[8][13][14]

These five receptors exhibit distinct tissue distribution and couple to various G proteins, leading to a wide array of cellular responses.[13][15][16]

| Receptor | Primary G Protein Coupling | Key Functions in Cardiovascular System |

| S1PR1 | Gαi | Endothelial barrier integrity, vasculogenesis, heart rate regulation[5] |

| S1PR2 | Gα12/13, Gαq | Vasoconstriction, inhibition of cell migration, fibroblast activation[5] |

| S1PR3 | Gαi, Gαq, Gα12/13 | Cardiac muscle contraction, fibrosis, inflammation[5] |

| S1PR4 | Gαi, Gα12/13 | Confined to lymphoid and hematopoietic tissues[13] |

| S1PR5 | Gαi, Gα12/13 | Primarily located in the central nervous system's white matter and spleen[13] |

Part 3: Deciphering the S1P Signaling Network

With the receptors identified, the next frontier was to map the intricate downstream signaling pathways they activate. The activation of S1PRs triggers a cascade of intracellular events that regulate fundamental cellular processes.

S1P Metabolism: The Sphingolipid Rheostat

The cellular levels of S1P are tightly controlled by a balance of synthesis and degradation, often referred to as the "sphingolipid rheostat".[7] This balance between S1P and its precursors, ceramide and sphingosine, can determine a cell's fate.

-

Sphingosine Kinases (SphK1 and SphK2): These enzymes catalyze the phosphorylation of sphingosine to form S1P.[17][18] SphK1 is primarily cytosolic and can translocate to the plasma membrane upon stimulation, while SphK2 has been found in the nucleus and mitochondria.[12][18]

-

S1P Phosphatases (SPPs): These enzymes dephosphorylate S1P back to sphingosine.[5]

-

S1P Lyase (SPL): This enzyme irreversibly degrades S1P into ethanolamine phosphate and hexadecenal.[5]

Caption: The Sphingolipid Rheostat: S1P Metabolism.

Downstream Signaling Cascades

Upon binding S1P, the S1PRs activate a variety of downstream signaling pathways, the specifics of which depend on the receptor subtype and the cell type.

Caption: Overview of S1P Receptor Downstream Signaling Pathways.

Key pathways influenced by S1P signaling include:

-

PI3K/Akt Pathway: Crucial for cell survival and proliferation.

-

Ras/ERK Pathway: Also involved in proliferation and cell growth.[11]

-

PLC/Ca2+ Pathway: Regulates a variety of cellular processes, including muscle contraction and secretion.[11]

-

Rho GTPase Pathway: A master regulator of the actin cytoskeleton, essential for cell migration and morphology.[11]

Part 4: S1P in Physiology and a Landmark Discovery in Immunology

The elucidation of S1P's signaling mechanisms revealed its involvement in a vast array of physiological processes, including cardiovascular development and function, neurogenesis, and inflammation.[5][10][16] However, it was the discovery of its role in lymphocyte trafficking that truly revolutionized the field and paved the way for novel therapeutics.

The S1P Gradient and Lymphocyte Egress

A key breakthrough was the realization that a concentration gradient of S1P exists between the lymph nodes (low S1P) and the blood and lymph (high S1P).[10][19] This gradient is essential for the egress of lymphocytes from lymphoid organs.[19][20] T and B cells express S1PR1, and they are guided by the S1P gradient to exit the lymph nodes and enter circulation.[10][19][21]

This discovery was intimately linked to the investigation of an immunosuppressive compound, FTY720 (Fingolimod).

Part 5: From Fungal Metabolite to First-in-Class Oral Therapeutic: The Story of Fingolimod (FTY720)

The development of Fingolimod is a prime example of how basic research can lead to transformative clinical applications.

-

1995: FTY720 is synthesized as an analog of myriocin, an immunosuppressive natural product isolated from the fungus Isaria sinclairii.[8]

-